molecular formula C13H24N2O3 B12320859 Tert-butyl 2-(piperidine-4-carbonylamino)propanoate

Tert-butyl 2-(piperidine-4-carbonylamino)propanoate

Cat. No.: B12320859
M. Wt: 256.34 g/mol
InChI Key: FGSSWBLFUDYTSE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(piperidine-4-carbonylamino)propanoate is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a piperidine scaffold linked to an amino acid derivative via a carboxamide group, is commonly found in compounds targeting biologically relevant pathways. Piperidine derivatives are extensively utilized in the development of novel therapeutic agents due to their versatile pharmacological profiles. For instance, structurally similar piperidine-carbonyl compounds have been investigated as inhibitors of the NLRP3 inflammasome, a key regulator of inflammatory processes implicated in a range of autoimmune and neurodegenerative diseases . Research into these inhibitors aims to develop new treatments for conditions driven by aberrant inflammation. Furthermore, piperidine-based molecules are frequently explored as antagonists for various protein targets, such as the transient receptor potential V1 (TRPV1) receptor, which is a promising target for the management of chronic pain . The tert-butyloxycarbonyl (Boc) protecting group on this molecule is a critical feature, offering stability during synthetic sequences while allowing for selective deprotection under mild acidic conditions to generate the free amine for further derivatization. This makes the compound a valuable intermediate for constructing diverse compound libraries, facilitating structure-activity relationship (SAR) studies, and optimizing lead compounds in preclinical research. Its primary research value lies in its application as a synthetic precursor for the discovery and development of new small-molecule probes and potential therapeutics.

Properties

IUPAC Name

tert-butyl 2-(piperidine-4-carbonylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-9(12(17)18-13(2,3)4)15-11(16)10-5-7-14-8-6-10/h9-10,14H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSSWBLFUDYTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC(=O)C1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Components

  • Acid Component : Piperidine-4-carboxylic acid (or its t-Bu ester)
  • Amine Component : tert-Butyl 2-amino propanoate derivatives
  • Coupling Agents : Hydroxybenzotriazole (HOBt), N, N, N′, N′-Tetramethyl-O-(1-H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
  • Base : Diisopropylethylamine (DIPEA)

Reaction Protocol

  • Deprotection : If the acid is protected as a t-Bu ester, treatment with trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl group.
  • Activation : The resulting acid is activated with HOBt and HBTU in dimethylformamide (DMF) under inert atmosphere.
  • Coupling : The activated intermediate reacts with tert-butyl 2-amino propanoate in the presence of DIPEA at room temperature for 12 hours.
Parameter Value/Description Reference
Solvent DMF
Temperature Room temperature (~25°C)
Reaction Time 12 hours
Yield High (exact % not specified)

Base-Mediated Alkylation

This method leverages nucleophilic substitution reactions under basic conditions, particularly effective for constructing amide bonds.

Reaction Mechanism

The reaction proceeds via alkylation of the piperidine-4-carboxylic acid derivative with tert-butyl 2-bromo-2-methylpropanoate.

Key Parameters

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature : Room temperature to slightly elevated (e.g., 40°C)
  • Reaction Time : 1–2 hours
Parameter Value/Description Reference
Base NaH or K₂CO₃
Solvent THF or DMF
Temperature Room temperature
Yield Moderate to high (exact % not reported)

Acyl Chloride Intermediate Approach

For enhanced reactivity, the carboxylic acid is converted to an acyl chloride prior to coupling.

Reaction Steps

  • Chloride Formation : Treatment of piperidine-4-carboxylic acid with thionyl chloride (SOCl₂) in DMF at room temperature generates the acyl chloride.
  • Coupling : Immediate reaction with tert-butyl 2-amino propanoate in the presence of a base (e.g., triethylamine) yields the desired product.
Parameter Value/Description Reference
Reagents SOCl₂, DMF
Reaction Time Immediate (exothermic reaction)
Yield Near quantitative

Purification and Characterization

Post-synthesis purification is critical to achieve high-purity products.

Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 0–100% EtOAc).
  • Crystallization : Recrystallization in polar aprotic solvents (e.g., ethanol).
Purification Technique Conditions Reference
Column Chromatography Silica gel, EtOAc/Hexane gradients
Crystallization Ethanol or methanol

Industrial-Scale Production

Large-scale synthesis employs optimized protocols to maximize efficiency.

Strategies

  • Continuous Flow Reactors : Enable precise temperature and pressure control, reducing reaction times.
  • Automated Systems : Automated reagent addition and purification workflows enhance reproducibility.

Comparative Analysis of Methods

The choice of method depends on availability of reagents, desired yield, and scalability.

Method Advantages Limitations
Peptide Coupling High specificity, mild conditions Requires specialized reagents
Base-Mediated Alkylation Simple setup, low cost Moderate yields
Acyl Chloride High reactivity, rapid reaction Exothermic, handling hazards

Chemical Reactions Analysis

Types of Reactions

(S)-TERT-BUTYL 2-(PIPERIDINE-4-CARBOXAMIDO)PROPANOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Tert-butyl 2-(piperidine-4-carbonylamino)propanoate serves as a crucial intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders. Its structural features allow for modifications that enhance the efficacy of drug candidates targeting specific receptors or enzymes involved in these conditions .

Case Study: Neurological Agents
Research has demonstrated that derivatives of this compound can effectively inhibit certain neurotransmitter receptors, providing a pathway for developing new treatments for conditions such as anxiety and depression. For instance, studies have shown promising results in receptor binding assays, indicating potential therapeutic effects .

Biochemical Research

Enzyme Inhibition Studies
This compound is utilized in studies investigating enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it valuable for understanding complex biological pathways. For example, it has been employed to study the inhibition of enzymes related to inflammatory processes .

Case Study: Antimicrobial Activity
In a study focused on antimicrobial properties, this compound was tested against various bacterial strains, including drug-resistant strains. The results indicated significant antibacterial activity, which highlights its potential application in developing new antibiotics .

Organic Synthesis

Building Block for Complex Molecules
The compound is recognized as a versatile building block in organic synthesis. It facilitates the creation of complex molecules more efficiently than traditional methods. Its utility extends to synthesizing various derivatives that can be tailored for specific applications .

Reaction Type Yield (%) Conditions
Coupling Reaction74DMF at RT
Deprotection86TFA in CH₂Cl₂

Material Science

Development of Functional Polymers
Recent studies have explored the use of this compound in developing new materials, particularly polymers with specific functional properties. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Mechanism of Action

The mechanism of action of (S)-TERT-BUTYL 2-(PIPERIDINE-4-CARBOXAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with viral proteins, preventing viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Piperidine Derivatives

Key structural analogues include:

Compound Name Substituents Purity Physical Properties Reference
(S)-tert-Butyl 2-(piperidine-4-carboxamido)propanoate Piperidine-4-carbonylamino linked to propanoate tert-butyl ester 95% Not specified (likely oil/solid)
tert-Butyl 2-(piperidin-4-yl)acetate oxalate Piperidin-4-yl group linked to acetate ester; oxalate salt 95% Not specified
tert-Butyl 3-(piperidin-4-yl)propanoate Piperidin-4-yl group linked to propanoate ester 95% Not specified
4-(tert-Butyl)piperidine hydrochloride tert-Butyl group directly attached to piperidine ring; hydrochloride salt 98% Solid
Key Differences:
  • Carboxamido vs. Direct Alkyl Linkage: The target compound’s piperidine-4-carbonylamino group introduces a hydrogen-bonding site absent in QC-8966 (acetate ester) or QD-0059 (propanoate ester).
  • Ester Group Variations : The tert-butyl ester in the target compound likely increases lipophilicity compared to oxalate (QC-8966) or hydrochloride salts (QC-7882), affecting solubility and bioavailability.
  • Salt Forms : QC-7882 and QC-8966 are salts, which improve water solubility but may reduce membrane permeability compared to the neutral ester form of the target compound .

Functional Analogues from Pyridine and Ethoxy Esters

  • Pyridine Derivatives : Aromatic pyridine rings (–5) contrast with the aliphatic piperidine in the target compound, altering electronic properties and basicity. Piperidine’s amine ring enables stronger hydrogen bonding and protonation at physiological pH .
  • Ethoxy Esters : Ethoxy chains in enhance hydrophilicity, whereas the tert-butyl group in the target compound prioritizes lipophilicity. This distinction influences applications in drug delivery or polymer chemistry .

Research Findings and Implications

Enzymatic and Metabolic Considerations

  • Glutathione S-Transferase (GST) Interactions : While –2 focuses on tert-butyl-containing antioxidants (e.g., BHA), the tert-butyl group in the target compound may similarly resist oxidative metabolism, prolonging half-life. However, the carboxamido group could introduce unique GST substrate specificity .
  • Synthetic Utility : The tert-butyl ester in the target compound aligns with ’s emphasis on stable intermediates for multi-step syntheses, suggesting utility in peptide mimetics or prodrugs .

Biological Activity

Tert-butyl 2-(piperidine-4-carbonylamino)propanoate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a carbonylamino functional group. The synthesis typically involves the coupling of tert-butyl propanoate with piperidine-4-carboxylic acid derivatives through standard peptide coupling methods. The reaction conditions are optimized to yield high purity and yield.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives based on piperidine can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In addition to antimicrobial activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. For example, certain derivatives have been reported to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. In vitro studies demonstrated that these compounds could significantly reduce the release of pro-inflammatory cytokines like IL-1β in macrophage models .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. For instance:

  • Binding to Enzymes : The compound may inhibit enzymes involved in bacterial metabolism or inflammatory pathways.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, potentially leading to disruptions in cellular homeostasis.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated various piperidine derivatives for their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to this compound exhibited zones of inhibition comparable to conventional antibiotics .
  • Inflammation Models : In experiments using differentiated THP-1 cells treated with lipopolysaccharide (LPS), the compound was shown to significantly reduce pyroptotic cell death and IL-1β release when activated by ATP. This suggests a potential therapeutic application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, Anti-inflammatoryEnzyme inhibition, Membrane disruption
Piperidin-4-carboxylic acid derivativesAntimicrobialCell wall synthesis inhibition
Benzimidazole derivativesAntitumor, AntimicrobialDNA interaction

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